REACTION_CXSMILES
|
C[Si](C)(C)[O:3][CH:4]=[CH:5][CH:6]=[CH2:7].[CH:10]([O:15][CH3:16])([O:13][CH3:14])OC.C([O-])(O)=O.[Na+]>ClCCl.[Cl-].[Cl-].[Zn+2]>[CH3:16][O:15][CH:10]([O:13][CH3:14])[CH2:7][CH:6]=[CH:5][CH:4]=[O:3] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
14.57 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC=CC=C)(C)C
|
Name
|
|
Quantity
|
855 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred vigorously at 25° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of flash silica gel
|
Type
|
WASH
|
Details
|
washing through with a further 400 ml of the solvent mixture
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the crude product Kugelrohr distilled slowly (~0.4 MM Hg/100° C.)
|
Type
|
CUSTOM
|
Details
|
to provide the pure enal (7.065 g, 49%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |